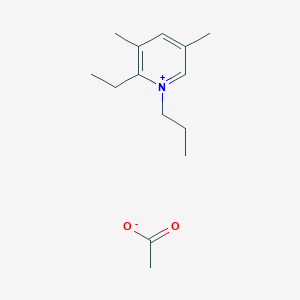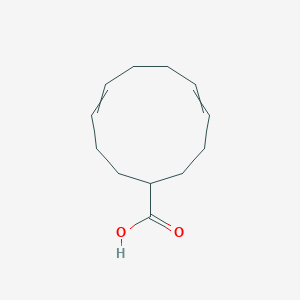![molecular formula C11H10Cl2S2 B14340203 2,2'-Methylenebis[5-(chloromethyl)thiophene] CAS No. 96009-27-7](/img/structure/B14340203.png)
2,2'-Methylenebis[5-(chloromethyl)thiophene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[5-(chloromethyl)thiophene] is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a methylene bridge, with each thiophene ring substituted with a chloromethyl group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Vorbereitungsmethoden
The synthesis of 2,2’-Methylenebis[5-(chloromethyl)thiophene] can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylthiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to form the methylene-bridged product. The reaction typically occurs under reflux conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
2,2’-Methylenebis[5-(chloromethyl)thiophene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[5-(chloromethyl)thiophene] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis[5-(chloromethyl)thiophene] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chloromethyl groups allows for covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
In materials science, the electronic properties of the thiophene rings and the methylene bridge contribute to the compound’s ability to conduct electricity and participate in charge transfer processes. This makes it suitable for use in electronic devices .
Vergleich Mit ähnlichen Verbindungen
2,2’-Methylenebis[5-(chloromethyl)thiophene] can be compared with other thiophene derivatives, such as:
2,5-Dichlorothiophene: Similar in structure but lacks the methylene bridge, resulting in different reactivity and applications.
2,2’-Bithiophene: Contains two thiophene rings connected directly without substitution, leading to different electronic properties.
2,5-Bis(chloromethyl)thiophene: Similar in having chloromethyl groups but differs in the position and connectivity of the thiophene rings.
The uniqueness of 2,2’-Methylenebis[5-(chloromethyl)thiophene] lies in its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical and physical properties compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
96009-27-7 |
|---|---|
Molekularformel |
C11H10Cl2S2 |
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-[[5-(chloromethyl)thiophen-2-yl]methyl]thiophene |
InChI |
InChI=1S/C11H10Cl2S2/c12-6-10-3-1-8(14-10)5-9-2-4-11(7-13)15-9/h1-4H,5-7H2 |
InChI-Schlüssel |
PCJUJWQAFNTYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)CCl)CC2=CC=C(S2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)

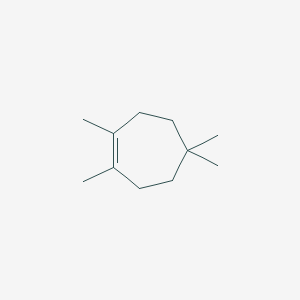
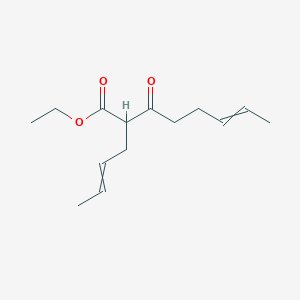
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
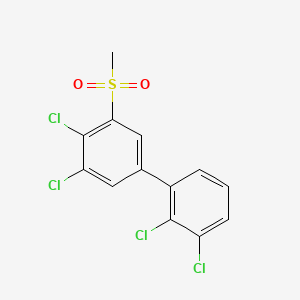

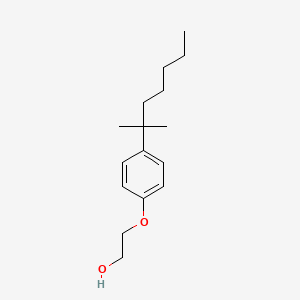

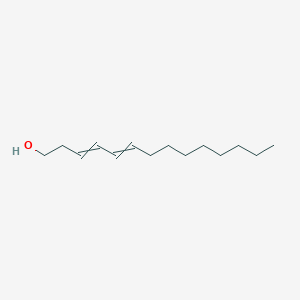
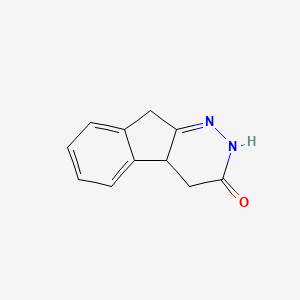
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
